InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
.
3-Fluoropiperidine hydrochloride is a chiral fluorinated derivative of piperidine, recognized for its significant role in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring, which enhances its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 139.60 g/mol .
The compound is classified under fluorinated piperidines, which are essential in various chemical applications, particularly in the pharmaceutical industry. The synthesis of 3-fluoropiperidine hydrochloride typically involves fluorination processes that introduce the fluorine atom selectively into the piperidine structure.
The synthesis of 3-fluoropiperidine hydrochloride generally employs several methods:
The molecular structure of 3-fluoropiperidine hydrochloride consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a fluorine substituent at the third carbon position.
The compound's structural representation can be described using its InChI key (RDJUBLSLAULIAT-UHFFFAOYSA-N) and SMILES notation (C1CC(CNC1)F.Cl) .
3-Fluoropiperidine hydrochloride is versatile in chemical reactions, including:
These reactions are pivotal for synthesizing complex organic molecules and derivatives.
The mechanism of action for 3-fluoropiperidine hydrochloride involves its interaction with specific biological targets. The presence of the fluorine atom enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the target pathways involved.
3-Fluoropiperidine hydrochloride has diverse applications across several fields:
The direct hydrogenation of fluoropyridines faces significant challenges, including catalyst poisoning by Lewis basic nitrogen and hydrodefluorination side reactions. The dearomatization-hydrogenation (DAH) process overcomes these limitations through a sequential two-step mechanism:
Table 1: Optimization of DAH Process Parameters | Parameter | Optimal Conditions | Impact on Yield/Selectivity |
---|---|---|---|
Catalyst | Rh-CAAC ([Rh-2]) | >99% diastereoselectivity | |
Borane Source | HBpin (1.5–2.0 equiv) | Suppresses hydrodefluorination | |
Solvent | Anhydrous THF | Prevents HBpin hydrolysis/deactivation | |
Temperature | 25–60°C | Balances kinetics vs. decomposition | |
Post-treatment | TFAA derivatization | Prevents volatility losses |
This methodology enables gram-scale synthesis of 3-fluoropiperidine derivatives (e.g., 1.57g isolated yield) with exceptional diastereocontrol (d.r. >99:1) [1]. The protocol accommodates diverse substituted pyridines, though substrates with hydroxy, aryl, or ester groups require alternative approaches due to compatibility issues.
Merck’s process chemistry team demonstrated a chemo- and stereoselective route to syn-3-fluoro-4-aminopiperidine—a key intermediate for CGRP receptor antagonists:
Despite achieving the target syn-diastereomer, this approach suffered from competing hydrodefluorination (3% des-fluoro byproduct). The Glorius DAH process subsequently provided a more efficient alternative for analogous targets [1] [7].
While metal catalysis dominates industrial routes, organocatalytic methods offer complementary strategies:
These methods circumvent transition metals but remain limited to specific substitution patterns.
Traditional linear syntheses remain relevant for complex analogs:
Table 2: Comparison of Synthetic Routes to 3-Fluoropiperidine Derivatives | Method | Steps | Overall Yield | Diastereoselectivity | Limitations |
---|---|---|---|---|---|
DAH process | 2 | 60–85% | >99:1 | Moisture sensitivity | |
Pyridinium reduction | 3–4 | 40–60% | 85:15 (syn:anti) | Fluoride scavengers needed | |
Enzymatic transamination | 3 | 50–66% | 15:1 (syn) | Requires pH control | |
Electrophilic fluorination | 4–5 | 20–35% | Undefined | Low stereoselectivity |
The 3-fluoropiperidine scaffold exhibits conformational dynamics with profound pharmaceutical implications:
Vicinal coupling constants (³JFH) serve as diagnostic NMR probes:
These conformational biases enable rational pKa modulation (e.g., axial-F in MK-0731 increases pKa by 1 unit vs. equatorial isomer), directly impacting membrane permeability and target engagement [1] [7].
Table 3: Key Fluorinated Piperidine Derivatives | Compound Name | CAS Number | Molecular Formula | Key Applications |
---|---|---|---|---|
3-Fluoropiperidine hydrochloride | 787564-37-8 | C₅H₁₁ClFN | KSP inhibitors, CGRP antagonists | |
cis-3,5-Difluoropiperidine HCl | 903817 | C₅H₁₀ClF₂N | Ionic liquid precursors | |
(3R)-3-Fluoropiperidine TFA salt | N/A | C₇H₁₁F₄NO₂ | Chiral building block | |
syn-3-Fluoro-4-aminopiperidine | N/A | C₅H₁₁FN₂ | CGRP receptor antagonists |
Advances in catalytic dearomatization and enzymatic resolution have established robust routes to these high-value synthons. Future innovations will likely focus on enantioselective DAH and photochemical fluorination to expand accessible chemical space.
"The marriage of borane dearomatization with rhodium catalysis solves the historic challenge of fluoropyridine hydrogenation, providing pharmaceutical chemists with a diastereoselective 'molecular assembly line' for fluorinated piperidines." — Glorius Group Commentary [4]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0